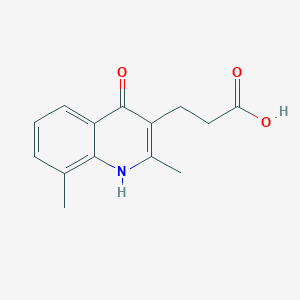

3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid

Description

3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid is a quinoline-based compound featuring a hydroxy group at position 4 and methyl groups at positions 2 and 8 of the quinoline ring.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,8-dimethyl-4-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8-4-3-5-11-13(8)15-9(2)10(14(11)18)6-7-12(16)17/h3-5H,6-7H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSSXMXBVBIJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of 2-aminobenzophenone derivatives with acetic anhydride, followed by subsequent functional group modifications .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

Oxidation: Formation of quinoline-4-one derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activities. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid

- Structural Differences : Replaces the 4-hydroxy group with a 4-oxo group and lacks the 8-methyl substituent.

- Activity: Exhibits broad-spectrum antimicrobial activity (agar diffusion method) against Gram-positive bacteria and fungi. Substitutions at the α-position of the propanoic acid moiety (e.g., alkylcarboxyl, acyl, acetamide) modulate activity .

- Synthesis : Prepared via alkylation using 1,3-dioxopropan-2-yl-carbamic acid, followed by hydrolysis .

- Analytical Confirmation : Structures validated via HNMR and elemental analysis .

3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid

- Structural Differences : Features a 2-oxo group instead of 4-hydroxy and lacks methyl substituents.

- The carboxylic acid and hydrazide derivatives serve as intermediates for coupling with amines via DCC or azide methods .

- Synthesis: Derived from multicomponent reactions involving amines and 3-[2-oxoquinolin-1(2H)-yl]propanoic acid .

3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic Acid

- Structural Differences : Differs in methyl substitution positions (2,6-dimethyl vs. 2,8-dimethyl).

- Relevance : Highlighted as a synthetic intermediate, though pharmacological data are unspecified .

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

- Structural Differences: Replaces the quinoline core with a 4-hydroxyphenyl group.

- Activity : Demonstrates anticancer and antioxidant properties, attributed to synthetic versatility and substituent adaptability .

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Substituent Impact : The position of methyl groups (2,6 vs. 2,8) and functional groups (OH vs. O) significantly influence biological activity. For example, 4-oxo derivatives show stronger antimicrobial activity than hydroxy analogs, likely due to enhanced electrophilicity .

- Synthetic Versatility: Propanoic acid derivatives serve as adaptable scaffolds for coupling reactions, enabling diversification for targeted drug discovery .

- Unmet Needs: Direct data on this compound are sparse. Future studies should explore its antimicrobial and metabolic activities, leveraging methods from related compounds .

Biological Activity

3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural representation includes a quinoline moiety that is substituted with hydroxyl and methyl groups, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant pathogens. In vitro assays indicate that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli , suggesting a broad-spectrum antimicrobial potential .

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. A study demonstrated that derivatives with similar structures could inhibit cell proliferation in breast cancer cell lines by targeting specific oncogenic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that quinoline derivatives can induce oxidative stress in target cells, leading to cell death.

- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, a series of quinoline derivatives were tested against ESKAPE pathogens. The results indicated that this compound exhibited significant inhibitory effects on the growth of drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL across different strains .

Case Study 2: Cancer Cell Line Studies

A study conducted on human breast cancer cell lines reported that treatment with quinoline derivatives led to a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours. This effect was attributed to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.